

Industrial Scale Synthesis of Glycine Tert-Butyl Ester: Application Notes and Protocols

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Compound of Interest

Compound Name: Glycine tert-butyl ester

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This document provides detailed application notes and protocols for the industrial-scale synthesis of **Glycine tert-butyl ester**, a crucial intermediate in peptide synthesis and the development of various pharmaceuticals.^{[1][2]} The following sections outline prevalent and scalable synthesis methodologies, offering comparative data and step-by-step experimental procedures.

Synthesis Methodologies Overview

Several viable routes for the industrial production of **Glycine tert-butyl ester** have been established. The selection of a specific method often depends on factors such as cost of raw materials, desired purity, environmental impact, and scalability. The most prominent methods include:

- **Two-Step Synthesis via Azido Intermediate:** This classic and robust method involves the reaction of tert-butyl chloroacetate with sodium azide, followed by the reduction of the resulting tert-butyl azidoacetate.^{[3][4]}
- **Acid-Catalyzed Transesterification:** An environmentally friendly approach that utilizes the direct reaction of glycine with a tert-butyl ester source, such as tert-butyl acetate or ethyl tert-butyl ester, in the presence of a strong acid catalyst.^{[4][5]}

- **Phthalimide-Based Synthesis:** A scalable process that begins with the reaction of a metal phthalimide with a tert-butyl haloacetate, offering a high-purity product.[\[1\]](#)
- **Direct Amination of Tert-Butyl Chloroacetate:** This method involves the direct reaction of tert-butyl chloroacetate with an ammoniating agent, providing a more direct route to the final product.[\[6\]](#)

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols, allowing for easy comparison of yields and process parameters.

Table 1: Synthesis of **Glycine tert-butyl ester** via Azido Intermediate

Step	Reactants	Catalyst/Reagent	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Purity (%)	Reference
1. Azidation	tert-Butyl chloroacetate, Sodium azide	-	60% Acetone-Water	Reflux	18	92	-	[3]
2. Reduction	tert-Butyl azidoacetate	5% Palladium-on-charcoal	Methanol	Room Temp	10	72 (from phosphate salt)	-	[3]
Overall	-	-	-	-	-	50-55	-	[3]

Table 2: Acid-Catalyzed Transesterification

Reactants	Catalyst	Solvent	Temperature (°C)	Reaction Time (h)	Product	Yield	Purity (%)	Reference
Glycine, tert-Butyl acetate	Perchloric acid	tert-Butyl acetate	0-10	48-72	Glycine tert-butyl ester	145 kg from 105 kg Glycine	>90	[5]
Glycine, tert-butyl ester	Acid	-	-	-	Glycine tert-butyl ester	-	-	[5]

Table 3: Phthalimide-Based Synthesis

Step	Reactants	Reagent	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Purity (%)	Reference
1. Phthalimide Alkylation	Potassium phthalimide, tert-Butyl chloroacetate	Potassium carbonate	DMF	20-80	4-8	95-98	96-97	[1]
2. Deprotection & Salt Formation	Intermediate from Step 1	Hydrazine hydrate, HCl in 1,4-dioxane	Toluene	0-10	0.5-1	65-75	90-96	[1]

Table 4: Direct Amination of Tert-Butyl Chloroacetate

Reactants	Solvent	Temperature (°C)	Reaction Time (h)	Yield (%)	Purity (%)	Reference
:---	:---	:---	:---	:---	:---	tert-Butyl chloroacetate, Liquid ammonia Tetrahydrofuran 50
12	72	97	[[6]	tert-Butyl chloroacetate, Liquid ammonia -	40 6 65 96	[[6]

Experimental Protocols

Protocol 1: Synthesis via Azido Intermediate

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Step 1: Synthesis of t-Butyl Azidoacetate

- In a round-bottomed flask equipped with a reflux condenser, combine 30 g (0.2 mole) of t-butyl chloroacetate, 24 g (0.37 mole) of sodium azide, and 90 ml of 60% (v/v) acetone-water.
- Heat the heterogeneous mixture to reflux on a steam bath for 18 hours.
- After reflux, distill off the acetone.
- Add 15 ml of water to the remaining mixture to dissolve any inorganic salts.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the lower aqueous layer twice with 25-ml portions of ether.
- Combine the ethereal extracts with the original upper layer and dry the solution over anhydrous sodium sulfate.
- Distill the ether, and fractionate the residual oil under reduced pressure. Collect the fraction boiling from 33–41°C (1 mm) to yield t-butyl azidoacetate.

Step 2: Synthesis of Glycine t-butyl Ester

- In a 500-ml suction filtration flask equipped with a gas-inlet tube and a magnetic stirrer, add a solution of 28.9 g (0.18 mole) of t-butyl azidoacetate in 150 ml of methanol and 0.7 g of 5% palladium-on-charcoal catalyst.
- Purge the flask with nitrogen for 5 minutes.

- Replace the nitrogen with a hydrogen supply and pass hydrogen over the stirred mixture for 10 hours.
- After the reaction is complete, displace the hydrogen with nitrogen.
- Filter the catalyst and wash it with 5 ml of methanol.
- To the filtrate, add 15 g (0.18 mole) of phosphorous acid and warm gently to dissolve.
- Cool the solution to room temperature, add 150 ml of ether slowly, and cool at 0°C for 12 hours to precipitate glycine t-butyl ester phosphite.
- Filter the precipitate, wash with ether, and dry.
- To obtain the free base, dissolve 32 g (0.15 mole) of the phosphite salt in 50 ml of a well-cooled 6N sodium hydroxide solution with stirring.
- Extract the solution with three 20-ml portions of ether.
- Combine the extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Distill the residue to obtain pure glycine t-butyl ester (b.p. 65–67°C at 20 mm).

Protocol 2: Acid-Catalyzed Transesterification

This protocol is based on a patented industrial process.^[5]

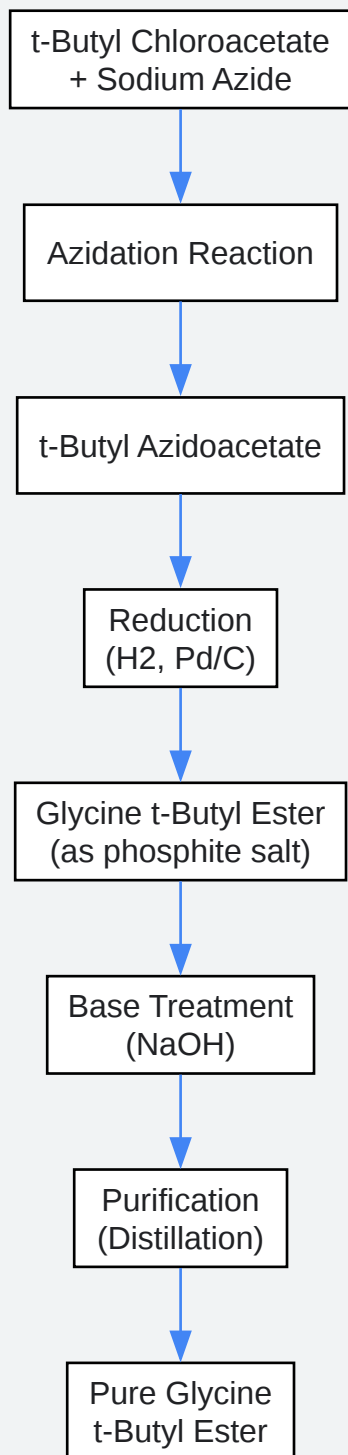
- To a 2000 L reactor, add 1400 L of tert-butyl acetate and 105 kg of glycine.
- While maintaining the temperature between 0-10°C, slowly add 180 kg of perchloric acid.
- Stir the reaction mixture at 0-10°C for 48-72 hours, monitoring the reaction progress by TLC.
- Once the glycine reactant is more than 90% consumed, adjust the pH of the mixture to 6.5-7.5 with a 4 N aqueous sodium hydroxide solution.
- Separate the organic layer.

- Extract the aqueous layer with dichloromethane.
- Combine all organic layers and wash with brine until the product is pure by TLC analysis.
- Concentrate the combined organic phase to obtain approximately 145 kg of tert-butyl glycinate.
- To form the hydrochloride salt, dissolve the crude product in 100 L of ethyl acetate and bubble hydrogen chloride gas through the solution while cooling until the pH reaches 0.5.
- The resulting crystalline substance is collected by centrifugation and washed to yield approximately 150 kg of glycine tert-butyl hydrochloride.

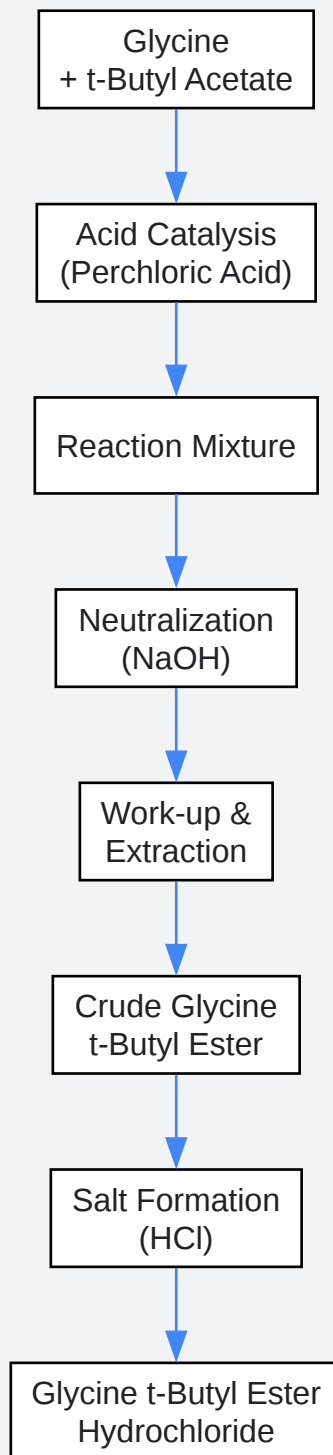
Visualizations

The following diagrams illustrate the workflow and logical relationships of the described synthesis processes.

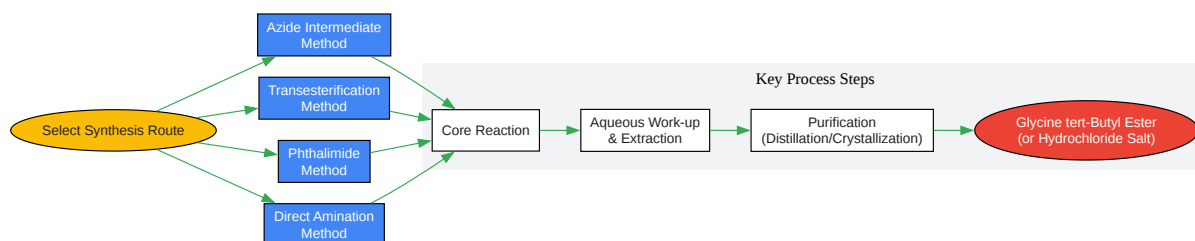
Synthesis via Azido Intermediate



Acid-Catalyzed Transesterification

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Caption: Comparative workflow of two major industrial synthesis routes for **Glycine tert-butyl ester**.



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Caption: Logical relationship of key stages in the industrial synthesis of **Glycine tert-butyl ester**.

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